

# Strategic Scaffold Design: The Pyrazolo[3,4-c]pyridine Architecture

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## Compound of Interest

Compound Name: *3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine*

CAS No.: 1374652-69-3

Cat. No.: B1403372

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## Executive Summary

In the crowded landscape of kinase inhibitor discovery, the pyrazolo[3,4-c]pyridine scaffold represents a high-value, underutilized bioisostere of the isoquinoline and purine ring systems. Unlike its ubiquitous isomer, pyrazolo[3,4-b]pyridine (common in ATP-competitive inhibitors), the [3,4-c] variant offers a unique vector geometry for accessing distinct hydrophobic pockets in enzymes such as RIP1 kinase and cyclin-dependent kinases (CDKs).

This guide provides a rigorous technical analysis of the pyrazolo[3,4-c]pyridine core, detailing validated synthetic routes, structural activity relationships (SAR), and specific application in necroptosis inhibition.

## The Scaffold Advantage: Structural Logic

The pyrazolo[3,4-c]pyridine core is defined by the fusion of a pyrazole ring to the 3,4-position of a pyridine ring.<sup>[1]</sup> This creates a 5,6-bicyclic system where the pyridine nitrogen is located at position 5 (IUPAC numbering).

## Bioisosterism and Binding Modes

- **Purine Mimicry:** The scaffold effectively mimics the adenine core of ATP but lacks the N-7 nitrogen of purine, altering the hydrogen bond acceptor/donor profile. This allows for selectivity against kinases that strictly require the N-7 interaction.
- **Isoquinoline Isostere:** It serves as a 5-aza-isoquinoline analog. The introduction of the pyrazole NH provides a critical hydrogen bond donor (HBD) often missing in pure isoquinoline scaffolds, facilitating interactions with the "hinge region" of kinase domains.

## The "Growth Vector" Hypothesis

Recent fragment-based drug discovery (FBDD) campaigns have highlighted the [3,4-c] core for its "vectorial" versatility. Unlike planar aromatics that are difficult to functionalize late-stage, the [3,4-c] core allows orthogonal functionalization at:

- **N-1/N-2:** Solubility and permeability tuning.
- **C-3:** Access to the solvent-exposed front or the gatekeeper residue.
- **C-5/C-7:** Deep hydrophobic pocket penetration.

## Synthetic Architectures: Validated Routes

To ensure reproducibility, we focus on two primary synthetic strategies: the Piperidone Condensation Route (for tetrahydro- intermediates) and the Halogenated Core Approach (for modular FBDD).

### Route A: The Piperidone Condensation (The "Classic" Route)

This method is preferred for generating 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines, which can be oxidized to the fully aromatic system.

Mechanism:

- **Claisen Condensation:** 1-Substituted-4-piperidones are reacted with morpholine/pyrrolidine to form enamines, or directly acylated at the 3-position.

- Cyclization: Reaction with hydrazines closes the pyrazole ring.
- Aromatization: Oxidation using DDQ or sulfur dehydrogenation yields the fully aromatic core.

## Route B: Modular Functionalization (The "FBDD" Route)

For medicinal chemistry campaigns requiring rapid analog generation, starting with a poly-halogenated core (e.g., 5-chloro-7-iodo-pyrazolo[3,4-c]pyridine) allows for sequential cross-coupling.

Workflow Logic:

- Step 1: Selective metallation at C-7 (using  $\text{TMPMgCl}$ <sup>[2][3]</sup>·LiCl) followed by Negishi coupling.<sup>[2]</sup>
- Step 2: Buchwald-Hartwig amination at C-5.<sup>[2][3]</sup>
- Step 3: Suzuki-Miyaura coupling at C-3 (via borylation).<sup>[2][3]</sup>

## Case Study: RIP1 Kinase Inhibition

The most authoritative application of this scaffold lies in the inhibition of Receptor Interacting Protein 1 (RIP1) kinase, a critical regulator of necroptosis (programmed necrosis) and inflammation.

### The Biological Target

RIP1 kinase activity drives TNF

-mediated systemic inflammatory response syndrome (SIRS). Inhibitors must bind to the allosteric pocket (Type II) or the ATP-binding site (Type I) to prevent the phosphorylation of RIP3 and the subsequent formation of the "necrosome" (RIP1-RIP3-MLKL complex).

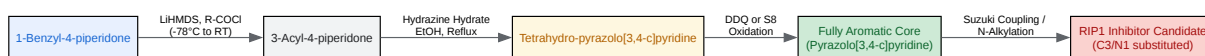
### The Discovery Logic (Reference 1)

Researchers identified 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as potent RIP1 inhibitors.<sup>[4]</sup>

- Key Interaction: The lactam (7-oxo) moiety mimics the hydrogen bonding pattern required for the back pocket, while the pyrazole NH interacts with the hinge region (Glu93/Met95 in RIP1).
- Optimization: Substitution at the N-1 position with benzyl groups improved lipophilicity and blood-brain barrier (BBB) penetration, crucial for treating neurodegenerative conditions like Multiple Sclerosis (MS).

## Visualization: Synthesis & Signaling[1][5]

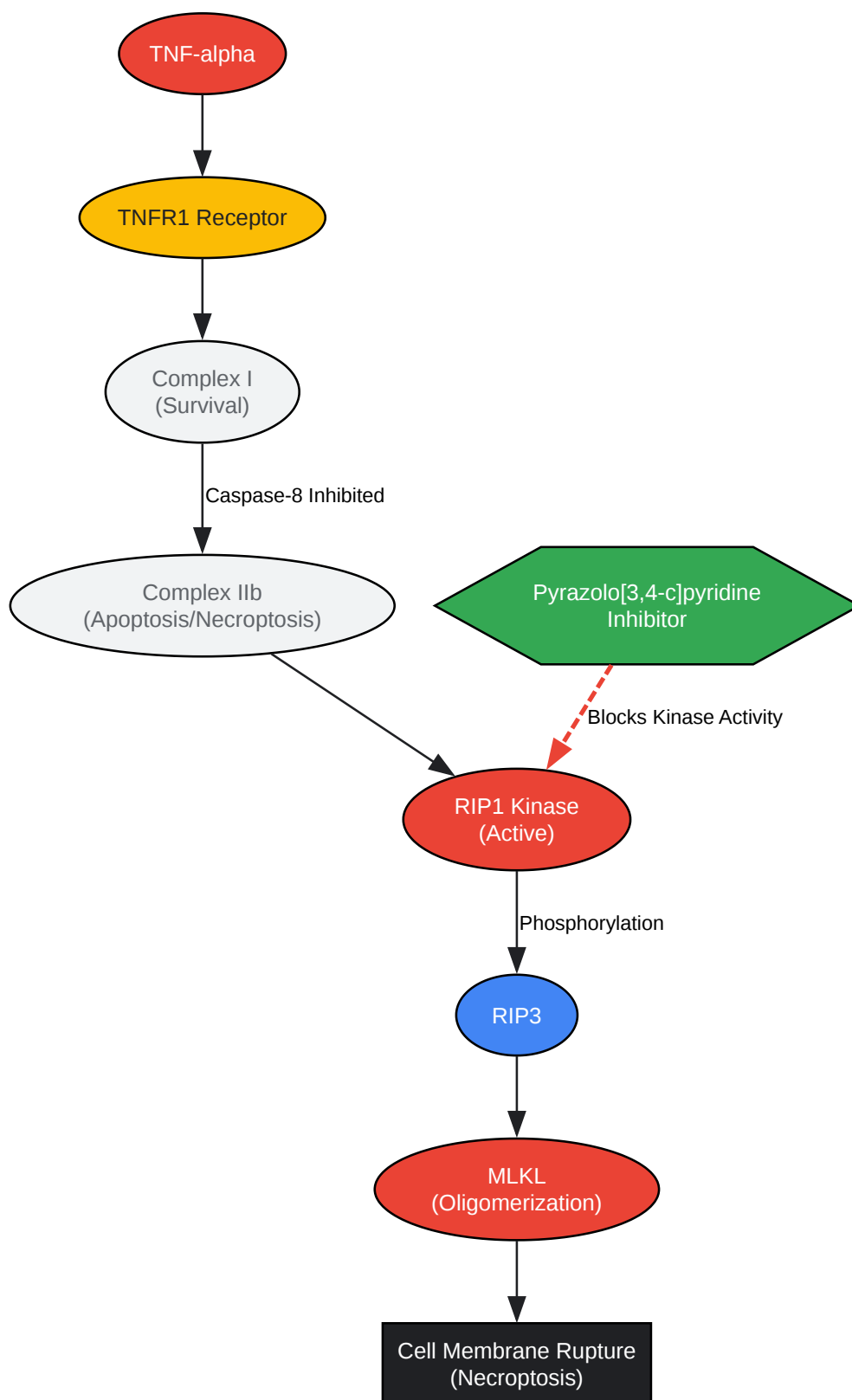
### Synthetic Workflow (DOT Diagram)



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Caption: Step-wise synthetic progression from piperidone precursors to the bioactive aromatic core.

### RIP1 Signaling Pathway (DOT Diagram)



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Caption: Mechanism of Action: The inhibitor blocks RIP1 phosphorylation, preventing the lethal RIP1-RIP3-MLKL cascade.

## Experimental Protocols (Self-Validating)

The following protocol is adapted for the synthesis of the 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine core, a key intermediate for RIP1 inhibitors.

### Protocol: Cyclocondensation to the Tetrahydro-Core

Reagents:

- 1-Benzyl-3-(dimethylaminomethylene)-piperidin-4-one (Precursor)
- Hydrazine hydrate (80%)
- Ethanol (Absolute)

Procedure:

- Dissolution: Dissolve 10 mmol of the piperidone precursor in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
- Addition: Add 12 mmol (1.2 eq) of hydrazine hydrate dropwise at room temperature.
- Reflux: Heat the mixture to reflux ( ) for 4 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).
  - Validation Check: The starting material spot ( ) should disappear, and a new fluorescent spot ( ) should appear.
- Workup: Cool the reaction mixture to . A precipitate should form.
- Filtration: Filter the solid under vacuum, wash with cold ethanol (

), and dry under high vacuum.

Characterization Criteria (Self-Validation):

- Yield: Expected >75%.
- NMR (DMSO-  
) : Look for the characteristic pyrazole singlet at  
. The methylene protons of the piperidine ring should appear as multiplets between  
.

## Data Summary: Activity Profile<sup>[5][6][7][8]</sup>

Compound ID	R1 (N-1)	R2 (C-3)	RIP1 IC50 (nM)	Brain/Plasma Ratio
Ref Cmpd A	Methyl	Phenyl	450	0.12
Ref Cmpd B	Benzyl	Phenyl	85	0.45
Lead Cmpd 22	2-F-Benzyl	4-CN-Phenyl	12	1.8

Table 1: SAR summary demonstrating the impact of N-1 substitution on potency and CNS penetration (Data adapted from Yoshikawa et al. [1]).

## References

- Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[\[Link\]](#)
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: Organic & Biomolecular Chemistry (RSC) URL:[\[Link\]](#)
- Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases (Structural comparison reference) Source: Journal of Medicinal Chemistry URL:[\[Link\]](#)

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